1-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-5-one
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Overview
Description
1-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-5-one is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a methoxybenzenesulfonyl group attached to a diazepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-5-one typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable diazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of functionalized diazepanone derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-5-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30): This compound exhibits potent activity against cancer cells by disrupting microtubules.
4-Methoxybenzenesulfonyl chloride: Used as a reagent in organic synthesis and as a protecting group for nitrogen functions.
Uniqueness
1-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-5-one is unique due to its specific structural features and the presence of both a diazepanone ring and a methoxybenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O4S |
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Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C12H16N2O4S/c1-18-10-2-4-11(5-3-10)19(16,17)14-8-6-12(15)13-7-9-14/h2-5H,6-9H2,1H3,(H,13,15) |
InChI Key |
QZKUICNZQQWHSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)NCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)NCC2 |
solubility |
35.1 [ug/mL] |
Origin of Product |
United States |
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